![molecular formula C12H21NO5 B2708288 5,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid CAS No. 2287335-56-0](/img/structure/B2708288.png)
5,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid” is a type of cycloalkane, which are cyclic hydrocarbons . This means that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
科学的研究の応用
Molecular and Crystal Structure Analysis
Research into similar morpholine derivatives, such as the study by Mironova et al. (2012), involved an X-ray structural examination of a product from the Diels-Alder reaction involving morpholine. This kind of research helps in understanding the molecular and crystal structures of morpholine derivatives, which can be crucial for designing new compounds with desired properties Mironova et al. (2012).
Synthesis and Applications in Peptidomimetic Chemistry
Another significant application is in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, as demonstrated by Sladojevich et al. (2007). This process involves several steps including reductive amination and intramolecular acetalization. The product has significant applications in peptidomimetic chemistry, especially in solid-phase peptide synthesis Sladojevich et al. (2007).
Development of Heterocyclic Scaffolds
Pandey et al. (2012) explored the use of a morpholine derivative as a versatile building block for synthesizing various heterocyclic compounds. This research highlights the potential of morpholine derivatives in the development of new heterocyclic scaffolds, which are important in medicinal chemistry Pandey et al. (2012).
Crystallography and Conformational Studies
Studies such as those by Wang et al. (2011) and Rao (2010) involved crystallographic analysis of morpholine derivatives. These studies contribute to a deeper understanding of the conformational properties of these compounds, which is vital for their application in various chemical syntheses Wang et al. (2011), Rao (2010).
Copolymerization for Biodegradable Materials
In the field of materials science, morpholine-2,5-dione derivatives are used in the copolymerization process to create biodegradable polyesteramides with pendant functional groups. This application, investigated by Veld et al. (1992), demonstrates the role of morpholine derivatives in developing new materials with potential biomedical applications Veld et al. (1992).
Advanced Organic Synthesis Techniques
Further, Obrecht and Heimgartner (1987) explored the use of morpholine derivatives in advanced organic synthesis techniques, such as the construction of peptides from α-hydroxy carboxylic acids. This kind of research is essential for the development of novel synthetic methods in organic chemistry Obrecht and Heimgartner (1987).
特性
IUPAC Name |
5,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIZMYUQDROJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
CAS RN |
2287335-56-0 |
Source


|
| Record name | 4-[(tert-butoxy)carbonyl]-5,5-dimethylmorpholine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2708206.png)
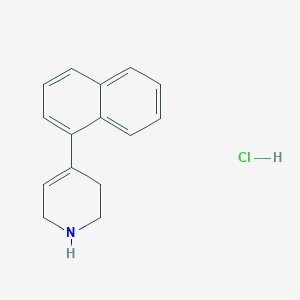

![4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B2708210.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708212.png)

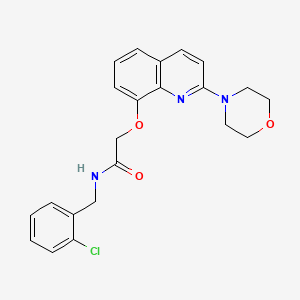

![4-(dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2708220.png)
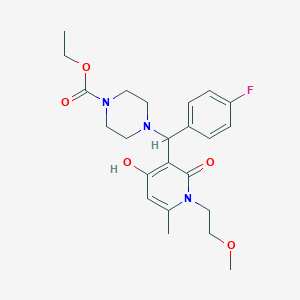
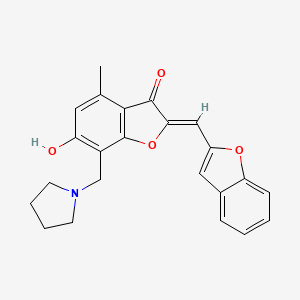
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708224.png)
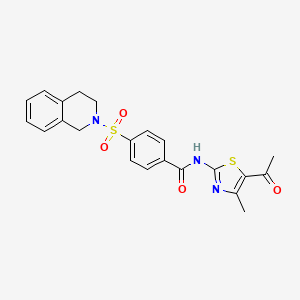
![6-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinazolin-4-amine](/img/structure/B2708227.png)